
Dasatinib hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de dasatinib est un puissant inhibiteur de la tyrosine kinase utilisé principalement dans le traitement des leucémies à chromosome Philadelphie positif, notamment la leucémie myéloïde chronique et la leucémie lymphoblastique aiguë . Il s'agit d'un inhibiteur multikinase disponible par voie orale qui cible un spectre de kinases impliquées dans le cancer, notamment plusieurs kinases de la famille SRC .
Mécanisme D'action
Target of Action
Dasatinib hydrochloride is a potent multikinase inhibitor that primarily targets the BCR-ABL tyrosine kinase, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . These targets play a crucial role in the pathogenesis of Philadelphia chromosome-positive (Ph+) leukemias .
Mode of Action
Dasatinib inhibits the active and inactive conformations of the ABL kinase domain . It also blocks the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL chimeric protein . This inhibition halts the proliferation of leukemia cells .
Biochemical Pathways
Dasatinib affects several biochemical pathways due to its broad spectrum of kinase inhibition. It primarily inhibits the BCR-ABL pathway, which is associated with uncontrolled activity of the ABL tyrosine kinase and is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .
Result of Action
Dasatinib’s action results in the inhibition of cell duplication, migration, and invasion, triggering apoptosis of tumor cells . It also diminishes the metastatic spread of tumor cells .
Action Environment
Dasatinib’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4, making it susceptible to alteration by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Analyse Biochimique
Biochemical Properties
Dasatinib hydrochloride targets a broad array of kinases, affecting not only leukemia cells but also immune cells . It inhibits the active and inactive conformations of the ABL kinase domain . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .
Cellular Effects
This compound has been shown to influence NK cell cytotoxicity . Just one hour after dasatinib oral administration a rapid increase of NK, NKT, T and B cells is observed in peripheral blood . It has also been shown to reduce the number of intratumoral regulatory T cells in all tumor types .
Molecular Mechanism
This compound is a potent multikinase inhibitor targeting BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) . It inhibits the active and inactive conformations of the ABL kinase domain .
Temporal Effects in Laboratory Settings
Following a single oral administration of dasatinib at a preclinical efficacious dose, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . The time course and extent of the inhibition correlated with the plasma levels of dasatinib in mice .
Dosage Effects in Animal Models
In animal models, dasatinib has shown to slow down the tumor growth of various solid tumor models . The effects of dasatinib vary with different dosages .
Metabolic Pathways
This compound is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . In humans, dasatinib is mainly metabolized by CYP3A4, although flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites .
Transport and Distribution
This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . Oral absorption is not affected by food .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chlorhydrate de dasatinib est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés. La synthèse commence généralement par la préparation de la N-(2-chloro-6-méthylphényl)-2-aminothiazole, qui est ensuite couplée avec la 4-(2-hydroxyéthyl)pipérazine pour former le produit final . Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme l'acétonitrile et de catalyseurs comme le tampon de phosphate de potassium .
Méthodes de production industrielle : La production industrielle de chlorhydrate de dasatinib implique une synthèse à grande échelle utilisant une chromatographie liquide haute performance (HPLC) pour la purification . Le processus est optimisé pour garantir un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour surveiller la présence d'impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de dasatinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont cruciales pour son métabolisme et son efficacité thérapeutique.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du chlorhydrate de dasatinib comprennent le tampon de phosphate de potassium, l'acétonitrile et divers acides et bases pour les ajustements du pH . Les conditions impliquent souvent des températures contrôlées et des niveaux de pH spécifiques pour assurer des vitesses de réaction optimales .
Principaux produits formés : Les principaux produits formés à partir des réactions du chlorhydrate de dasatinib comprennent ses métabolites, qui sont principalement métabolisés par les enzymes du cytochrome P450 (CYP) . Ces métabolites sont cruciaux pour la pharmacocinétique et la pharmacodynamique du médicament .
Applications de la recherche scientifique
Le chlorhydrate de dasatinib a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les inhibiteurs des kinases . En biologie et en médecine, il est utilisé dans la recherche sur le traitement du cancer, en particulier pour son efficacité dans le traitement des leucémies à chromosome Philadelphie positif . Sur le plan industriel, le chlorhydrate de dasatinib est utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des interactions médicamenteuses et des mécanismes de résistance .
Mécanisme d'action
Le chlorhydrate de dasatinib exerce ses effets en inhibant l'activité de multiples tyrosine kinases, notamment BCR-ABL, SRC et c-KIT . Il se lie aux conformations actives et inactives du domaine kinase ABL, empêchant la phosphorylation des molécules de signalisation en aval . Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération et la survie cellulaires, conduisant à l'apoptose des cellules cancéreuses .
Applications De Recherche Scientifique
Dasatinib hydrochloride has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying kinase inhibitors . In biology and medicine, it is employed in research on cancer treatment, particularly for its efficacy in treating Philadelphia chromosome-positive leukemias . Industrially, this compound is used in the development of new therapeutic agents and in the study of drug interactions and resistance mechanisms .
Comparaison Avec Des Composés Similaires
Composés similaires : Des composés similaires au chlorhydrate de dasatinib comprennent l'imatinib, le nilotinib et le bosutinib . Ces composés ciblent également les tyrosine kinases et sont utilisés dans le traitement de diverses leucémies .
Unicité : Le chlorhydrate de dasatinib est unique par sa capacité à inhiber à la fois les conformations actives et inactives du domaine kinase ABL, ce qui le rend efficace contre les leucémies résistantes à l'imatinib . De plus, son large spectre d'inhibition des kinases offre un avantage thérapeutique dans le traitement de divers types de cancer .
Propriétés
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGWICDJYLQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

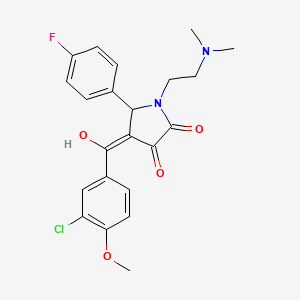

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)
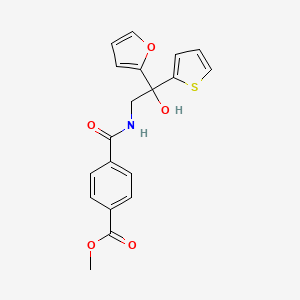
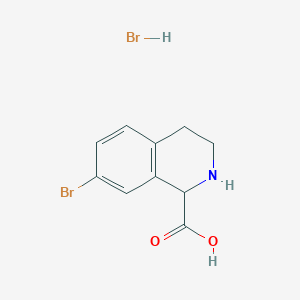
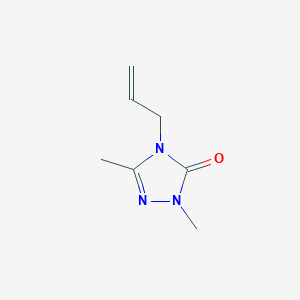
![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B3010405.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)
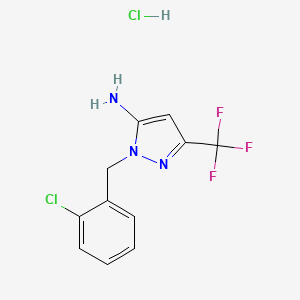

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)
